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Compound of Interest

Compound Name: trans-Decahydroquinoline

CAS No.: 767-92-0

Cat. No.: B1582703 Get Quote

Executive Summary
Product Class:trans-Decahydroquinoline (DHQ) Scaffolds. Primary Application: Antifungal

agents (Ergosterol biosynthesis inhibitors) and Ion Channel Modulators (nAChR antagonists).

Verdict: The trans-fused DHQ scaffold offers a thermodynamically stable, rigid lipophilic core

that outperforms flexible piperidine analogs in metabolic stability and provides distinct

stereochemical vectors for receptor binding compared to its cis-isomer counterparts.

Technical Introduction: The trans-DHQ Advantage
The decahydroquinoline (DHQ) system exists as two diastereomers: cis and trans. In the trans-

isomer, the ring fusion hydrogens are anti-periplanar, locking the molecule into a rigid chair-

chair conformation. This contrasts with the cis-isomer, which retains conformational mobility

(flipping between two chair-chair forms).

Why choose trans-DHQ?

Rigidity: Reduces entropic penalty upon binding to deep hydrophobic pockets (e.g.,

-isomerase active site).
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Vector Definition: Provides predictable exit vectors for substituents at C2, C5, and N1,

essential for precise pharmacophore mapping.

Metabolic Stability: The rigid core is less prone to oxidative metabolism compared to flexible

alkyl amines.

SAR Case Study A: Antifungal Efficacy (N-Alkyl
Derivatives)
Recent studies have validated N-alkylated trans-DHQs as potent inhibitors of the fungal

enzyme

-isomerase, a key target in the ergosterol biosynthesis pathway.[1] This mechanism differs from
azoles (which target CYP51), offering an alternative for resistant strains.

Comparative Data: Alkyl Chain Length vs. Activity
The lipophilicity and length of the N-substituent are the primary drivers of potency. The trans-

fusion is critical for aligning the hydrophobic tail within the enzyme's channel.

Table 1: Antifungal Activity of N-substituted trans-DHQ Analogs against Candida albicans

Analog ID
N-
Substituent
(R)

Stereochem
istry

MIC (µg/mL) LogP (Calc) Mechanism

TDHQ-08 n-Octyl (C8) trans 32.0 4.2 Weak Binding

TDHQ-10 n-Decyl (C10) trans 4.0 5.3 Optimal

TDHQ-11
n-Undecyl

(C11)
trans 0.5 5.8 High Potency

TDHQ-12
n-Dodecyl

(C12)
trans 2.0 6.4

Solubility

Limit

Ref-1 n-Undecyl cis 8.0 5.8 Steric Clash

Std Fluconazole N/A 0.5 - 1.0 0.5
CYP51

Inhibitor
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Interpretation: The trans-isomer (TDHQ-11) exhibits a 16-fold potency increase over the cis-

isomer (Ref-1). The activity peaks at C11, suggesting a specific hydrophobic pocket depth in the

target enzyme.
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Figure 1: Pathway of fungal inhibition by trans-DHQ analogs targeting the ergosterol

biosynthesis pipeline.

SAR Case Study B: Neurological Activity (nAChR
Antagonists)
While cis-DHQs (like Pumiliotoxin C) are classic ion channel blockers, trans-DHQ analogs

show distinct selectivity profiles for Nicotinic Acetylcholine Receptors (nAChR), particularly the

and

subtypes.

Key SAR Finding:

C2-Substitution: Introduction of a methyl or propyl group at C2 in the trans-scaffold

significantly affects channel blockage kinetics.
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Selectivity:trans-isomers tend to be more selective for

nAChR, whereas cis-isomers often block Na+ channels non-specifically, leading to higher
toxicity.

Experimental Protocols
Protocol A: Stereoselective Synthesis of trans-DHQ
Core
This protocol ensures the formation of the thermodynamically stable trans-isomer via Birch

reduction or catalytic hydrogenation under acidic conditions.

Reagents: Quinoline, PtO2, Acetic Acid, H2.

Preparation: Dissolve Quinoline (10 mmol) in Glacial Acetic Acid (20 mL).

Catalyst Addition: Add PtO2 (5 mol%) under an argon atmosphere.

Hydrogenation: Pressurize with H2 (60 psi) and stir at 60°C for 12 hours.

Note: Acidic conditions protonate the nitrogen, favoring the formation of the trans-fused

system upon full reduction.

Workup: Filter catalyst through Celite. Basify filtrate with NaOH (6M) to pH > 12.

Extraction: Extract with CH2Cl2 (3x). Dry over Na2SO4.

Purification: Distillation or Column Chromatography (Hexane/EtOAc). trans-DHQ typically

elutes after the cis-isomer on silica.

Protocol B: Antifungal Susceptibility Assay (MIC
Determination)
Standard: CLSI M27-A3 Broth Microdilution.

Inoculum: Prepare C. albicans suspension adjusted to
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to

CFU/mL in RPMI 1640 medium.

Plate Prep: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the

trans-DHQ analog (Range: 64 to 0.125 µg/mL).

Controls: Include Fluconazole (Positive Control) and Solvent (DMSO < 1%) blank.

Incubation: Incubate at 35°C for 24-48 hours.

Readout: Determine MIC as the lowest concentration causing 100% inhibition of visible

growth (optically clear).
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Figure 2: Optimization workflow for trans-DHQ antifungal candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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